1,3-Benzodioxol-5-yl 2-ethoxybenzoate

Description

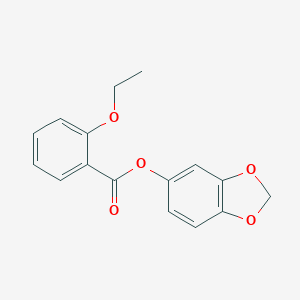

1,3-Benzodioxol-5-yl 2-ethoxybenzoate is a synthetic organic compound featuring a 1,3-benzodioxole core fused to an ethoxybenzoate ester. The benzodioxole moiety consists of a benzene ring substituted with two oxygen atoms at the 1, and 3 positions, forming a five-membered dioxole ring. The ethoxybenzoate group (-O-C6H4-CO-O-) introduces an ethoxy chain and a carboxylate ester, enhancing lipophilicity and influencing intermolecular interactions.

Properties

Molecular Formula |

C16H14O5 |

|---|---|

Molecular Weight |

286.28 g/mol |

IUPAC Name |

1,3-benzodioxol-5-yl 2-ethoxybenzoate |

InChI |

InChI=1S/C16H14O5/c1-2-18-13-6-4-3-5-12(13)16(17)21-11-7-8-14-15(9-11)20-10-19-14/h3-9H,2,10H2,1H3 |

InChI Key |

ITTHOOHQZUSUEC-UHFFFAOYSA-N |

SMILES |

CCOC1=CC=CC=C1C(=O)OC2=CC3=C(C=C2)OCO3 |

Canonical SMILES |

CCOC1=CC=CC=C1C(=O)OC2=CC3=C(C=C2)OCO3 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The biological and physicochemical properties of benzodioxole derivatives are highly dependent on substituent positions and functional groups. Below is a detailed analysis of key analogs:

Substituted Chalcones and Kinase Inhibitors

- Compound 9j (1,3-Benzodioxol-5-yl on arylmethylamino moiety): Exhibits potent inhibition of SsCK1 (IC50 = 1.4 μM) with high selectivity. The para-hydroxyl group on the 5-arylidene moiety and bulky benzodioxole group contribute to enhanced binding .

- Compound 9h (1,3-Benzodioxol-5-yl on 5-arylidene group): Shows reduced SsCK1 inhibition (IC50 = 6.6 μM) but retains micromolar affinity for HsCDK5-p25 (IC50 = 1.1 μM). The altered substituent position likely disrupts optimal enzyme interactions .

Key Insight : Substituent placement on the benzodioxole ring significantly modulates kinase selectivity and potency.

Amphetamine Analogs

- MBDB (N-methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine): A homolog of MDMA with reduced psychoactive effects. The benzodioxole group replaces the methylenedioxy ring of MDMA, but the N-methylbutanamine chain diminishes receptor affinity compared to MDMA’s shorter alkyl chain .

Key Insight: Minor structural modifications in alkylamine chains critically influence pharmacological profiles.

Thiourea Derivatives

- The thiourea group enhances hydrogen-bonding capacity, contrasting with the ethoxybenzoate’s ester functionality .

Cholinesterase Inhibitors

- 2-[5-(1,3-Benzodioxol-5-yl)-3-(2-furyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(naphthalen-2-yl)thiazole : Demonstrates 38.5% AChE inhibition, attributed to the benzodioxole-thiazole scaffold and naphthyl substituent .

Physicochemical and Structural Comparisons

Table 1: Structural and Functional Comparison of Benzodioxole Derivatives

Key Observations :

- Lipophilicity : The ethoxybenzoate group in the target compound likely increases membrane permeability compared to polar analogs like 9j or thiourea derivatives.

- Enzyme Binding: Bulky substituents (e.g., 1,3-benzodioxol-5-yl) on flexible chains (e.g., arylmethylamino in 9j) improve kinase inhibition, whereas rigid positioning (e.g., 5-arylidene in 9h) reduces efficacy.

- Crystallographic Behavior: Benzodioxole derivatives exhibit π-π stacking and hydrogen bonding (e.g., 1-(1,3-Benzodioxol-5-yl)ethanone ), suggesting the target compound may form similar intermolecular interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.